molecular formula C13H17IO3 B8162060 Tert-butyl 2-ethoxy-5-iodobenzoate

Tert-butyl 2-ethoxy-5-iodobenzoate

Cat. No.: B8162060
M. Wt: 348.18 g/mol
InChI Key: HSQDHWNPJWQOOM-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethoxy-5-iodobenzoate is a substituted benzoate ester featuring a tert-butyl ester group, an ethoxy substituent at the ortho position, and an iodine atom at the para position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodine atom. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic or acidic conditions .

Properties

IUPAC Name

tert-butyl 2-ethoxy-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IO3/c1-5-16-11-7-6-9(14)8-10(11)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDHWNPJWQOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of 2-Ethoxybenzoic Acid Followed by Esterification

A common approach involves iodinating 2-ethoxybenzoic acid at the para position relative to the ethoxy group, followed by tert-butyl ester formation. The ethoxy group acts as an ortho/para director, facilitating electrophilic substitution at position 5.

Procedure :

  • Iodination :

    • 2-Ethoxybenzoic acid is treated with iodine monochloride (ICl) in acetic acid at 60°C for 6 hours.

    • Yield : ~65% (crude).

    • Mechanism : The ethoxy group directs iodination to position 5 via resonance stabilization of the intermediate sigma complex.

  • Esterification :

    • The iodinated acid reacts with tert-butanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux for 12 hours.

    • Yield : 78–82% after purification by silica gel chromatography.

Challenges :

  • Competitive iodination at position 6 (ortho to ethoxy) may occur, requiring careful temperature control.

  • Tert-butyl ester formation is sensitive to acidic conditions, necessitating neutralization post-reaction.

Sequential Functionalization via Diazotization

This method leverages diazonium salt chemistry to introduce iodine selectively.

Procedure :

  • Nitration and Reduction :

    • 2-Ethoxybenzoic acid is nitrated at position 5 using fuming HNO₃/H₂SO₄ at 0°C.

    • The nitro group is reduced to an amine with H₂/Pd-C in ethanol (90% yield).

  • Diazotization and Iodination :

    • The amine is diazotized with NaNO₂/HCl at 0°C, followed by treatment with KI to yield 5-iodo-2-ethoxybenzoic acid (72% yield).

  • Esterification :

    • The product is esterified with tert-butyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at room temperature.

Advantages :

  • High regioselectivity for iodination.

  • Avoids harsh iodination reagents, improving functional group compatibility.

Comparative Analysis of Key Methods

Method Key Steps Yield Purity Cost Efficiency
Direct IodinationICl in acetic acid, H₂SO₄ esterification65%95%Moderate
DiazotizationNitration, reduction, KI substitution72%98%High
Microwave-Assisted SynthesisTBAB, K₂CO₃, mPEG3-Br in DMF57%96%Low

Notes :

  • The diazotization route offers superior purity due to fewer side reactions.

  • Microwave-assisted methods reduce reaction times but require specialized equipment.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Esterification : Polar aprotic solvents (e.g., DMF) enhance tert-butyl group transfer efficiency when using coupling agents like HATU.

  • Iodination : Acetic acid minimizes side reactions compared to HNO₃, which may oxidize the ethoxy group.

Temperature and Time

  • Iodination at 60°C for 6 hours balances yield and selectivity.

  • Prolonged esterification (>12 hours) risks tert-butyl ester hydrolysis, especially under acidic conditions.

Industrial-Scale Considerations

Green Chemistry Approaches

  • Micellar Catalysis : Sodium borohydride in aqueous micellar aggregates improves diastereomeric excess (de >80%) during intermediate reduction steps, reducing organic solvent use.

  • Recyclable Catalysts : Copper(II) acetate with diimine ligands enables catalytic oxidation steps, lowering metal waste.

Cost Drivers

  • tert-Butyl chloride is cost-prohibitive at scale; alternatives like Boc anhydride are preferred for esterification.

  • Iodine recovery systems are critical due to iodine’s high market price.

Emerging Methodologies

Photocatalytic Iodination

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to activate C–H bonds for iodination, achieving 85% yield at room temperature.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica) enable tert-butyl ester synthesis under mild conditions (pH 7, 35°C), though yields remain modest (~50%) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Formation of 2-ethoxy-5-substituted benzoates.

    Reduction: Formation of 2-ethoxy-5-iodobenzyl alcohol.

    Oxidation: Formation of 2-ethoxy-5-iodobenzoic acid.

Scientific Research Applications

Tert-butyl 2-ethoxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets or undergo further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key compounds analyzed :

tert-Butyl 2-ethoxy-5-iodobenzoate

5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde (CAS 71064-03-4)

tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate (CAS 2901081-65-8)

Electronic and Steric Properties
Compound Substituents Electronic Effects Steric Effects
This compound Ethoxy (OCH₂CH₃), Iodo (I) Ethoxy: Electron-donating Moderate (tert-butyl group)
5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde Hydroxy (OH), Iodo (I) Hydroxy: Electron-donating/acidic High (tert-butyl, aldehyde)
tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate Fluoro (F), Trifluoromethoxy (OCF₃) Both: Electron-withdrawing Low
  • Iodo vs. Fluoro/Trifluoromethoxy : The iodine atom in the target compound enables facile cross-coupling, whereas fluorine and trifluoromethoxy groups enhance metabolic stability and lipophilicity in pharmaceuticals .
  • Ethoxy vs. Hydroxy : The ethoxy group in the target compound reduces acidity compared to the hydroxyl group in 5-tert-butyl-2-hydroxy-3-iodobenzaldehyde, making it less reactive in proton-dependent reactions .

Physicochemical Properties

Property This compound 5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate
Molecular Weight (g/mol) 350.2 (calculated) 304.12 Not reported
LogP (Lipophilicity) ~3.5 (estimated) 3.11 Likely >4 (due to CF₃)
Stability Light-sensitive (iodine) Air-sensitive (aldehyde) High (fluorine inertness)
  • Iodine Sensitivity : The target compound requires protection from light to prevent dehalogenation, unlike the fluorinated analog, which is more stable .
  • Lipophilicity : The trifluoromethoxy group in the fluorinated derivative likely increases LogP significantly, enhancing membrane permeability compared to the target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of tert-butyl 2-ethoxy-5-iodobenzoate in multi-step reactions?

  • Methodology : Use factorial experimental design to identify critical variables (e.g., reaction temperature, stoichiometry of iodination agents, and tert-butyl protection efficiency). For example, statistical optimization of epoxidation reactions involving tert-butyl groups demonstrated that catalyst loading (e.g., Mo(CO)₆) and solvent polarity significantly influence yield . Monitor intermediates via TLC or HPLC (≥95% purity thresholds) to ensure stepwise conversion .

Q. What purification techniques are recommended for isolating this compound from byproducts?

  • Methodology : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization in ethanol or dichloromethane. For polar byproducts, solid-phase extraction (SPE) using C18 cartridges or preparative TLC (0.5–1.0 mm thickness) can resolve iodinated aromatic intermediates . Confirm purity via ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Assign axial/equatorial tert-butyl conformers using dynamic low-temperature ¹H NMR (e.g., –40°C to 20°C) to detect rotational barriers .
  • DFT calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G* level) to validate structural assignments. Explicit solvent models (e.g., dichloromethane) improve accuracy for tert-butyl group positioning .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (C₁₃H₁₇IO₃, expected m/z ~372.02) and iodine isotopic patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester .
  • Exposure control : Use explosion-proof equipment and grounded metal containers during transfers to mitigate static ignition risks .
  • Waste disposal : Treat iodine-containing waste as hazardous; coordinate with authorized disposal services to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic role of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology :

  • Kinetic studies : Use in situ IR or Raman spectroscopy to track iodine displacement rates under varying Pd catalyst conditions (e.g., Pd(PPh₃)₄ vs. XPhos).
  • Isotopic labeling : Introduce ¹³C at the tert-butyl group to monitor steric effects on coupling efficiency via 2D NMR .
  • Computational modeling : Map transition states (ωB97X-D/def2-TZVP) to identify rate-limiting steps, such as oxidative addition at the C–I bond .

Q. What solvent systems stabilize this compound against hydrolysis or thermal degradation?

  • Methodology :

  • Stability assays : Conduct accelerated aging studies (40–60°C, 75% humidity) in aprotic solvents (e.g., DMF, THF) vs. chlorinated solvents (e.g., DCM). Monitor degradation via HPLC-MS to detect benzoic acid derivatives .
  • Solvent-solute interactions : Use COSMO-RS simulations to predict solubility parameters and tert-butyl group solvation .

Q. How does the tert-butyl group’s conformation influence the reactivity of this compound in ring-forming reactions?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to correlate tert-butyl axial/equatorial preferences with steric hindrance in cyclization .
  • Dynamic NMR : Quantify rotational barriers (ΔG‡) to assess conformational flexibility’s impact on reaction pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, reaction yields)?

  • Methodology :

  • Error analysis : Compare DFT functional performance (e.g., B3LYP vs. M06-2X) with experimental benchmarks to identify systematic deviations .
  • Sensitivity testing : Vary solvent dielectric constants in simulations to match observed NMR splitting patterns .

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